molecular formula C6H6GeN2O2S2 B12599677 2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile CAS No. 645405-17-0

2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile

Cat. No.: B12599677
CAS No.: 645405-17-0
M. Wt: 274.9 g/mol
InChI Key: ICPFRQIYIFDNOF-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile is a chemical compound with the molecular formula C6H6GeN2O2S2 It is a member of the dithiagermole family, which contains germanium, sulfur, and nitrogen atoms in its structure

Preparation Methods

The synthesis of 2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile typically involves the reaction of germanium tetrachloride with sodium dithiocarbamate, followed by the addition of methanol and cyanogen bromide. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds. Its unique structure makes it a valuable intermediate in organometallic chemistry.

    Biology: The compound has potential applications in biological studies due to its ability to interact with biomolecules. It can be used as a probe to study the interactions between metal ions and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development.

    Industry: The compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile involves its interaction with metal ions and biomolecules. The compound can form stable complexes with metal ions, which can then interact with proteins and enzymes. This interaction can lead to changes in the activity of these biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile can be compared with other similar compounds, such as:

    2,2-Diphenyl-1,3,2-dithiagermole-4,5-dicarbonitrile: This compound has phenyl groups instead of methoxy groups, leading to different chemical properties and reactivity.

    2,2-Dimethyl-1,3,2-dithiagermole-4,5-dicarbonitrile: The presence of methyl groups instead of methoxy groups results in different physical and chemical properties.

    2,2-Dimethoxy-1,3,2-dithiastannole-4,5-dicarbonitrile: This compound contains tin instead of germanium, leading to different reactivity and applications.

Properties

CAS No.

645405-17-0

Molecular Formula

C6H6GeN2O2S2

Molecular Weight

274.9 g/mol

IUPAC Name

2,2-dimethoxy-1,3,2-dithiagermole-4,5-dicarbonitrile

InChI

InChI=1S/C6H6GeN2O2S2/c1-10-7(11-2)12-5(3-8)6(4-9)13-7/h1-2H3

InChI Key

ICPFRQIYIFDNOF-UHFFFAOYSA-N

Canonical SMILES

CO[Ge]1(SC(=C(S1)C#N)C#N)OC

Origin of Product

United States

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